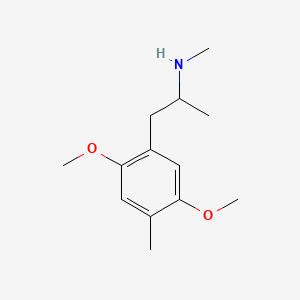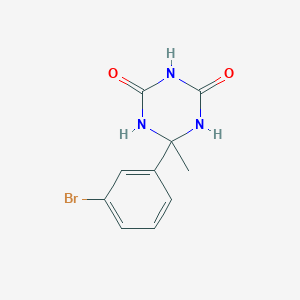![molecular formula C21H24N2O B14179926 2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide CAS No. 910546-65-5](/img/structure/B14179926.png)
2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a methylphenyl group and a methylpropyl group attached to an indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
化学反応の分析
Types of Reactions
2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups to the indole ring.
科学的研究の応用
2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways involving indole derivatives.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. Indole derivatives are known to interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific structure and functional groups of the compound .
類似化合物との比較
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and developing targeted therapies.
特性
CAS番号 |
910546-65-5 |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC名 |
2-[5-(3-methylphenyl)-1-(2-methylpropyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C21H24N2O/c1-14(2)12-23-13-18(11-21(22)24)19-10-17(7-8-20(19)23)16-6-4-5-15(3)9-16/h4-10,13-14H,11-12H2,1-3H3,(H2,22,24) |
InChIキー |
LMBKWHGIBNALBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3CC(=O)N)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
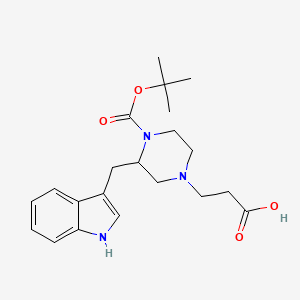
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
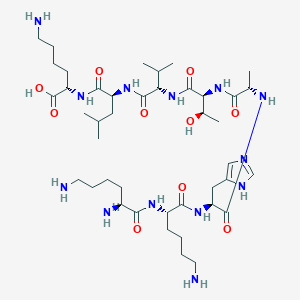
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)
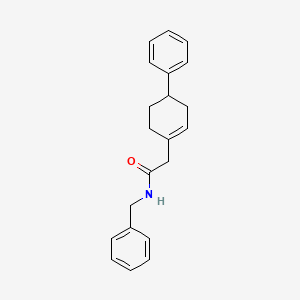
![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
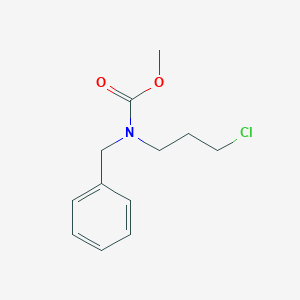
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
